molecular formula C20H22ClN5 B12430085 ORL1 antagonist 1

ORL1 antagonist 1

Cat. No.: B12430085
M. Wt: 367.9 g/mol
InChI Key: GZENXSQONSXYLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ORL1 antagonist 1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions. One documented synthesis route involves the use of a chiral synthesis approach to produce the compound with high selectivity and yield .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the synthesis typically involves standard organic synthesis techniques, including the use of protecting groups, selective reductions, and coupling reactions .

Chemical Reactions Analysis

Types of Reactions: ORL1 antagonist 1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups .

Scientific Research Applications

Mechanism of Action

ORL1 antagonist 1 exerts its effects by binding to the nociceptin opioid peptide receptor and blocking its activation by endogenous ligands such as nociceptin/orphanin FQ. This inhibition prevents the receptor from triggering downstream signaling pathways, which can modulate various physiological processes, including pain perception and mood regulation .

Properties

Molecular Formula

C20H22ClN5

Molecular Weight

367.9 g/mol

IUPAC Name

N-[[1-(3-chloropyridin-2-yl)-4-methyl-5-pyridin-3-ylpyrazol-3-yl]methyl]cyclopentanamine

InChI

InChI=1S/C20H22ClN5/c1-14-18(13-24-16-7-2-3-8-16)25-26(20-17(21)9-5-11-23-20)19(14)15-6-4-10-22-12-15/h4-6,9-12,16,24H,2-3,7-8,13H2,1H3

InChI Key

GZENXSQONSXYLR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1CNC2CCCC2)C3=C(C=CC=N3)Cl)C4=CN=CC=C4

Origin of Product

United States

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